molecular formula C16H19NO6S B172115 N-Bsmoc-L-leucine CAS No. 197245-21-9

N-Bsmoc-L-leucine

Cat. No.: B172115
CAS No.: 197245-21-9
M. Wt: 353.4 g/mol
InChI Key: OMRCRRODQMLMIU-ZDUSSCGKSA-N
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Description

N-Bsmoc-L-leucine, also known as N-(Benzo[b]thiophenesulphone-2-methoxycarbonyl)-L-leucine, is a chemical compound with the molecular formula C16H19NO6S and a molecular weight of 353.39 g/mol . This compound is a derivative of L-leucine, an essential amino acid, and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bsmoc-L-leucine typically involves the protection of the amino group of L-leucine with the Bsmoc (benzo[b]thiophenesulphone-2-methoxycarbonyl) group. This protection is achieved through a series of chemical reactions, including the use of reagents such as benzo[b]thiophene-2-sulfonyl chloride and methoxycarbonyl chloride . The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Bsmoc-L-leucine undergoes various chemical reactions, including:

    Substitution Reactions: The Bsmoc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur atom in the Bsmoc group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include acids like trifluoroacetic acid for deprotection.

    Oxidation Reactions: Reagents such as hydrogen peroxide can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Bsmoc group yields L-leucine, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

N-Bsmoc-L-leucine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in studies involving protein synthesis and amino acid metabolism.

    Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.

    Industry: It is employed in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-Bsmoc-L-leucine involves its interaction with specific molecular targets and pathways. The Bsmoc group provides protection to the amino group of L-leucine, allowing for selective reactions and modifications. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions. The compound’s effects are mediated through its metabolic products and interactions with enzymes and transporters involved in amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-leucine: Another protected form of L-leucine, using the Fmoc (fluorenylmethyloxycarbonyl) group.

    N-Boc-L-leucine: Uses the Boc (tert-butyloxycarbonyl) group for protection.

    N-Cbz-L-leucine: Uses the Cbz (carbobenzyloxy) group for protection.

Uniqueness

N-Bsmoc-L-leucine is unique due to the presence of the Bsmoc group, which offers distinct chemical properties and reactivity compared to other protecting groups. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection are required .

Properties

IUPAC Name

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-10(2)7-13(15(18)19)17-16(20)23-9-12-8-11-5-3-4-6-14(11)24(12,21)22/h3-6,8,10,13H,7,9H2,1-2H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRCRRODQMLMIU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428829
Record name N-Bsmoc-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-21-9
Record name N-Bsmoc-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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